XL647 - 781613-23-8

XL647

Catalog Number: EVT-287248
CAS Number: 781613-23-8
Molecular Formula: C24H25Cl2FN4O2
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL647, also known as XL647, is a small molecule classified as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. [, ] It is recognized for its potential role in inhibiting tumor cell growth, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells). [, ] In scientific research, XL647 serves as a valuable tool for investigating the roles of various RTKs, particularly EGFR, HER2, VEGFR2, and EphB4, in cellular processes and disease models. [, , ]

Source and Classification

Tesevatinib was developed as part of the effort to create selective inhibitors targeting specific tyrosine kinases involved in cancer progression. Its classification falls under the broader category of targeted therapies, which aim to inhibit specific molecular targets associated with cancer cell proliferation and survival. The compound has shown promise in preclinical models for conditions like glioblastoma and autosomal dominant polycystic kidney disease.

Synthesis Analysis

The synthesis of Tesevatinib involves several key steps that typically include the formation of its core structure through various chemical reactions. While detailed synthetic routes are proprietary, the general approach can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Formation of Key Intermediates: Key intermediates are formed through nucleophilic substitutions and coupling reactions involving aniline derivatives and pyrimidine rings.
  3. Final Assembly: The final compound is assembled through cyclization reactions, often employing coupling agents to facilitate the formation of the desired amide or urea linkages.
  4. Purification: The crude product is purified using chromatography techniques to yield Tesevatinib in a suitable form for biological testing.

Technical parameters such as temperature, solvent choice, and reaction times are optimized to enhance yield and purity.

Molecular Structure Analysis

Tesevatinib's molecular structure can be described by its chemical formula C19H20Cl2F3N5OC_{19}H_{20}Cl_{2}F_{3}N_{5}O. The compound features a complex arrangement that includes:

  • Aromatic Rings: These provide stability and facilitate interactions with target proteins.
  • Pyrimidine Core: This structure is critical for its activity as it mimics ATP binding sites on kinases.
  • Substituents: The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity and selectivity towards its targets.

The three-dimensional conformation of Tesevatinib allows it to effectively fit into the active sites of tyrosine kinases, thereby inhibiting their activity.

Chemical Reactions Analysis

Tesevatinib undergoes various chemical reactions during its synthesis and application:

  1. Nucleophilic Substitution Reactions: These are employed to introduce functional groups onto aromatic rings.
  2. Coupling Reactions: Essential for linking different segments of the molecule together.
  3. Hydrolysis: In biological systems, Tesevatinib may undergo hydrolysis, affecting its pharmacokinetics.
  4. Metabolism: In vivo, Tesevatinib is metabolized by liver enzymes which can lead to various metabolites that may have different biological activities.

Understanding these reactions is crucial for optimizing its therapeutic efficacy and minimizing side effects.

Mechanism of Action

Tesevatinib exerts its pharmacological effects primarily through the inhibition of tyrosine kinases involved in signaling pathways that regulate cell proliferation and survival. The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of target kinases (such as EGFR), Tesevatinib prevents phosphorylation events that are crucial for signal transduction.
  2. Reduction of Cell Proliferation: Inhibition leads to decreased activation of downstream signaling pathways (e.g., MAPK/ERK), ultimately resulting in reduced cell growth and increased apoptosis in cancer cells.
  3. Impact on Tumor Microenvironment: By inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), Tesevatinib also affects angiogenesis, limiting tumor blood supply.

This multifaceted mechanism enhances its potential effectiveness against various malignancies.

Physical and Chemical Properties Analysis

The physical and chemical properties of Tesevatinib include:

  • Molecular Weight: Approximately 421.34 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often proprietary but is crucial for determining suitable formulation conditions.

These properties are essential for understanding how Tesevatinib behaves in biological systems and during formulation development.

Applications

Tesevatinib has several notable applications:

  1. Cancer Therapy: Primarily investigated for treating cancers associated with EGFR mutations, such as non-small cell lung cancer and glioblastoma.
  2. Polycystic Kidney Disease Treatment: Demonstrated efficacy in preclinical models by ameliorating cystic disease through inhibition of relevant signaling pathways.
  3. Research Tool: Used in studies exploring kinase signaling pathways, providing insights into cancer biology and potential therapeutic strategies.

The ongoing research into Tesevatinib's applications continues to reveal its potential beyond initial indications, making it a compound of significant interest in both clinical and research settings.

Pharmacological Profile of Tesevatinib

Molecular Targets and Receptor Tyrosine Kinase (RTK) Inhibition Dynamics

Tesevatinib (KD019, XL647) is a synthetic anilinoquinazoline-derived small molecule (molecular weight: 491.39 g/mol; formula: C₂₄H₂₅Cl₂FN₄O₂) that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor [1] [6] [7]. Its core structure features quinazoline substituted by (3,4-dichloro-2-fluorophenyl)amino, methoxy, and [(3aR,5r,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl]methoxy groups at positions 4, 6, and 7, respectively [4] [8]. This configuration enables potent, competitive inhibition of ATP-binding sites in kinase domains.

Tesevatinib exhibits low nanomolar inhibitory activity against key oncogenic kinases:

  • EGFR (wild-type): IC₅₀ = 0.3 nM [5] [7]
  • VEGFR2 (KDR): IC₅₀ = 1.5 nM [5] [8]
  • HER2: IC₅₀ = 16.1 nM [5] [7]
  • EphB4: IC₅₀ undisclosed but functionally significant [1] [4]

Table 1: Kinase Inhibition Profile of Tesevatinib

Target KinaseIC₅₀ (nM)Biological Role
EGFR (wild-type)0.3Cell proliferation/survival
VEGFR2 (KDR)1.5Angiogenesis regulation
HER216.1Tumor growth amplification
EphB4Not reportedAngiogenesis and cell migration
Src10.3Metastasis signaling [5] [7]

The compound retains efficacy against mutant EGFR variants, including the T790M gatekeeper mutation (associated with resistance to first-generation inhibitors like erlotinib) [1] [6]. This arises from its flexible binding mode that accommodates steric changes in the kinase pocket.

Multi-Kinase Inhibition Mechanisms: EGFR, HER2, VEGF, and EphB4 Crosstalk

Tesevatinib simultaneously disrupts proliferative and angiogenic signaling networks through coordinated RTK inhibition:

  • EGFR/HER2 Axis Suppression: By dually targeting EGFR and HER2, tesevatinib prevents receptor dimerization and downstream activation of RAS/RAF/MEK/ERK and PI3K/AKT pathways. This is critical in EGFR-amplified glioblastoma and HER2-positive breast cancer models, where it reduces cell viability (IC₅₀ = 11 nM in GBM12 glioblastoma cells) [5] [7].

  • Angiogenesis Blockade: Concurrent inhibition of VEGFR2 and EphB4 delivers anti-angiogenic synergy [1] [4] [7]:

  • VEGFR2 blockade impedes endothelial cell migration and tube formation
  • EphB4 suppression disrupts vessel maturation and pericyte recruitmentPreclinical xenograft models demonstrate 60–80% tumor growth inhibition in breast, lung, and colon carcinomas [1] [6].

  • Compensatory Signaling Mitigation: Multi-targeted inhibition prevents escape mechanisms common to selective inhibitors. For example, VEGF upregulation following EGFR inhibition is circumvented by co-targeting both pathways [5] [7]. In glioblastoma PDX models, this translated to delayed tumor progression despite partial EGFR pathway suppression [5].

Pharmacokinetic Properties: Blood-Brain Barrier Penetration and Tissue Distribution

Tesevatinib demonstrates favorable pharmacokinetics with linear exposure and a prolonged half-life (50–70 hours in humans) supporting once-daily dosing [1] [6]. Its lipophilic nature (calculated XLogP: 4.84–5.8) facilitates tissue penetration but necessitates efflux transporter considerations [2] [8].

Blood-Brain Barrier Penetration

  • Brain-to-plasma ratios (Kp) vary significantly based on dosing and transporter status:
  • Oral administration (wild-type mice): Kp = 0.53 (brain conc. 0.72 μg/g)
  • Oral administration (Mdr1a/b(−/−)Bcrp(−/−) mice): Kp = 5.73 (brain conc. 10.03 μg/g) [5]
  • Intraperitoneal infusion enhances penetration:
  • Wild-type mice: Kp = 1.16
  • Transporter-deficient mice: Kp = 25.10 (brain conc. 30.6 μg/g) [5]
  • Unbound drug fractions critically determine activity:
  • Wild-type mice: Unbound brain-to-plasma ratio = 0.03–0.08
  • Transporter-deficient mice: Unbound ratio = 0.40–1.75 [5]

Table 2: Brain Distribution of Tesevatinib in Murine Models

Administration RouteGenetic BackgroundTotal Brain Conc. (μg/g)Kp (Brain/Plasma)Unbound Kp,uu
OralWild-type0.720.530.03–0.08
OralMdr1a/b(−/−)Bcrp(−/−)10.035.730.40–1.75
Intraperitoneal infusionWild-type1.461.16Not reported
Intraperitoneal infusionMdr1a/b(−/−)Bcrp(−/−)30.6025.10Not reported [5]

Tissue Binding and Metabolism

  • High tissue binding reduces free drug concentrations despite high total levels. Unbound brain concentrations in wild-type mice reach only 0.78–1.59 ng/g [5].
  • Metabolism remains uncharacterized but hepatic microsome studies suggest minimal cytochrome P450 involvement [7].
  • Primary elimination occurs via unchanged drug (half-life 50–70 hours), enabling sustained target coverage [1] [6].

Table 3: Key Pharmacokinetic Parameters

ParameterValueContext
Half-life50–70 hoursHuman pharmacokinetics
Plasma protein bindingNot reportedAssumed high based on tissue binding
Unbound brain fraction0.03–1.75 (Kp,uu)Murine models
Efflux substratesMDR1 (P-gp), BCRPIn vitro/in vivo transport studies [1] [5] [6]

Table 4: Tesevatinib Compound Identifiers

Identifier TypeValue
Systematic Name7-{[(3aR,5S,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-5-yl]methoxy}-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
CAS Registry781613-23-8
PubChem CID10458325
DrugBank IDDB11973
KEGG DrugD11772
UNIIF6XM2TN5A1
SynonymsEXEL-7647, KD019, XL647 [1] [4] [6]

Properties

CAS Number

781613-23-8

Product Name

Tesevatinib

IUPAC Name

7-[[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Molecular Formula

C24H25Cl2FN4O2

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+

InChI Key

HVXKQKFEHMGHSL-GOOCMWNKSA-N

SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

EXEL-7647
N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-(((3aR,6aS)-2-methyloctahydrocyclopenta(c)pyrrol-5-yl)methoxy)-4-quinazolinamine
tesevatinib
XL-647
XL647

Canonical SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Isomeric SMILES

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.